molecular formula C9H15NO2S B1296671 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 66065-60-9

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1296671
CAS No.: 66065-60-9
M. Wt: 201.29 g/mol
InChI Key: HEUZVMPNXULHIT-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. This structure combines a cyclohexane ring fused to a thiazolidinone moiety, with a carboxylic acid group at position 2. Its synthesis typically involves multicomponent reactions, such as the condensation of cyclohexanone derivatives, aromatic amines, and thioglycolic acid under reflux conditions . Key spectral data (IR, NMR, and MS) confirm the presence of characteristic functional groups, including the thiazolidinone carbonyl (1677–1682 cm⁻¹ in IR) and spiro-carbon signals (δ 73.35 ppm in ¹³C-NMR) .

The compound exhibits diverse biological activities, including anticancer and antiviral properties. For example, derivatives with fluorophenyl or acetylated sugar substituents demonstrate moderate to high inhibition against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines . Notably, its spirocyclic framework has been identified as a versatile scaffold for drug development, particularly against human coronavirus 229E (EC₅₀ = 5.5 µM for compound 8n) .

Properties

IUPAC Name

1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-8(12)7-6-13-9(10-7)4-2-1-3-5-9/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUZVMPNXULHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308719
Record name 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66065-60-9
Record name NSC207941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone) with aromatic amines (such as 4-bromoaniline or 4-fluoroaniline) and mercaptoacetic acid in dry benzene . This reaction is carried out under reflux conditions to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells . This is achieved through the activation of specific signaling pathways that lead to cell death.

Comparison with Similar Compounds

Key Observations :

  • Substituents at C-4 (e.g., fluorophenyl) and C-8 (e.g., methyl) enhance steric bulk and influence reactivity.
  • Glycosylation with acetylated sugars (e.g., compounds 14–17) increases molecular weight and hydrophilicity, impacting bioavailability .

Physicochemical Properties

Table 2: Physicochemical Parameters of Selected Derivatives

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) LogP (Predicted) References
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid C₁₀H₁₅NO₂S 229.30 1.31 528.3 1.92
6-(4-Chlorophenoxy) derivative C₁₅H₁₈ClNO₃S 327.83 N/A N/A N/A
6-(2-Methoxyphenoxy) derivative C₁₆H₁₉NO₄S 323.12 1.31 N/A 2.15
N-(2,8-Dimethyl-3-oxo derivative (8k) C₂₀H₂₇N₃O₃S 389.51 N/A N/A 3.45

Key Observations :

  • Methyl groups at C-2 and C-8 (e.g., compound 8k) further elevate LogP values, suggesting improved blood-brain barrier penetration .

Table 3: Anticancer and Antiviral Activities of Selected Derivatives

Compound Name Biological Target Activity (EC₅₀/IC₅₀) Key Findings References
8n (N-(2-methyl-8-*-butyl derivative) Human coronavirus 229E EC₅₀ = 5.5 µM Comparable to K22 inhibitor; no activity against influenza
Compound 14 (glucopyranosyl derivative) HepG-2, PC-3, HCT116 IC₅₀ = 12–18 µM Moderate cytotoxicity; sugar moiety enhances solubility
Compound 12 (thiadiazole-thione) HepG-2 IC₅₀ = 9.2 µM High activity due to thiadiazole-thione pharmacophore

Key Observations :

  • Antiviral activity is highly structure-dependent: Bulky substituents (e.g., tert-butyl in 8n) optimize interactions with coronavirus proteases .
  • Thiadiazole-thione derivatives (e.g., compound 12) exhibit superior anticancer activity, likely due to redox-modulating properties .

Biological Activity

1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive spirocyclic arrangement that contributes to its reactivity and biological properties. The presence of a carboxylic acid group enhances its ability to participate in various chemical reactions, including nucleophilic substitutions.

Feature Description
Chemical Structure Spirocyclic with a carboxylic acid functional group
Molecular Formula C₉H₁₃N₁O₂S
Key Functional Groups Carboxylic acid, thiazolidine ring

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, such as:

  • Signal Transduction : Influencing cellular communication pathways.
  • Metabolic Processes : Altering metabolic enzyme activities.
  • Gene Expression : Modifying transcriptional activity of genes involved in cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of this compound against human coronaviruses. A series of synthesized analogs demonstrated significant inhibitory effects on coronavirus replication, with the most potent compound exhibiting an EC50 value of 5.5 µM . The structure-activity relationship indicated that substituents at specific positions (C-2 and C-8) significantly influenced antiviral efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest moderate to high inhibition against various cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inducing apoptosis in cancer cells by activating caspase pathways .

Case Studies

  • Antiviral Efficacy Against Human Coronavirus :
    • A study synthesized multiple derivatives and tested their efficacy against human coronavirus 229E.
    • Results showed that certain compounds significantly inhibited viral replication, highlighting their potential as antiviral agents.
  • Anticancer Evaluation :
    • In vitro studies assessed the compound's effects on several cancer cell lines, revealing that some derivatives could induce apoptosis and inhibit cell proliferation effectively.
    • The mechanism involved the modulation of apoptotic markers such as caspase-3 activation and Bcl-2 downregulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Activity Profile Unique Features
HalichlorineAntimicrobialMarine natural product with spirocyclic structure
Pinnaic AcidCytotoxicRelated alkaloid with distinct biological properties
6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acidEnzyme inhibitionEnhanced solubility due to phenoxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid

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